molecular formula C11H10N2O3 B1339154 Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 5174-90-3

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B1339154
CAS RN: 5174-90-3
M. Wt: 218.21 g/mol
InChI Key: PIHWQJBFCRABCQ-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

2-Amino-3-pyridine carboxaldehyde (1.0 g, 8.19 mmol) was suspended in diethylmalonate (6.2 ml, 41.0 mmol) in a screw cap pressure tube. Piperidine (1.6 ml, 16.4 mmol) was added and the tube was sealed. The mixture was heated to 120° C. for 3.0 hours. The mixture was allowed to cool. The precipitate formed was filtered and washed with Et2O to yield 1.62 g (91%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C(C=O)=[CH:6][CH:5]=[CH:4][N:3]=1.C([C:12]([CH2:19][CH3:20])([C:16]([O-:18])=O)[C:13]([O-:15])=[O:14])C.N1CCC[CH2:23][CH2:22]1>>[O:18]=[C:16]1[C:12]([C:13]([O:15][CH2:22][CH3:23])=[O:14])=[CH:19][C:20]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[NH:1]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=CC=C1C=O
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap pressure tube
CUSTOM
Type
CUSTOM
Details
the tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=NC=CC=C2C=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.